Valerena-4,7(11)-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valerena-4,7(11)-diene is a sesquiterpene compound found in the valerian plant (Valeriana officinalis). This compound is known for its potential therapeutic properties, including sedative, anxiolytic, and stress-relieving effects . It is a bicyclic sesquiterpene, which means it has a structure composed of two fused rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Valerena-4,7(11)-diene can be synthesized through the enzymatic action of a unique sesquiterpene synthase from the valerian plant The reaction conditions typically involve the use of Escherichia coli as a host for the overexpression of the enzyme, with optimal conditions including a protein induction temperature of 20°C and an IPTG concentration of 0.1 mmol/L .
Industrial Production Methods
Industrial production of this compound involves the use of biotechnological methods, such as the fermentation of genetically engineered Escherichia coli strains. These strains are engineered to overexpress the this compound synthase gene, allowing for the efficient production of the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
Valerena-4,7(11)-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of oxygenated derivatives.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from the reactions of this compound include various oxygenated and reduced derivatives, which may have different biological activities and potential therapeutic applications.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other sesquiterpene compounds and derivatives.
Biology: It has been investigated for its role in plant defense mechanisms and its interactions with other biological molecules.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of valerena-4,7(11)-diene involves its interaction with specific molecular targets and pathways in the body. It is believed to exert its effects by modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA), which plays a key role in regulating anxiety and stress responses . The compound may also interact with other receptors and signaling pathways involved in the central nervous system.
Comparison with Similar Compounds
Valerena-4,7(11)-diene can be compared with other similar sesquiterpene compounds, such as:
Drimenol: Another sesquiterpene found in the valerian plant, known for its diverse bioactivities.
Germacrene D: A sesquiterpene with a similar hydrocarbon backbone, commonly found in various plants.
Farnesene: A sesquiterpene with a similar structure, known for its role in plant defense mechanisms.
This compound is unique due to its specific therapeutic properties and its role in the valerian plant’s biochemical pathways.
Properties
Molecular Formula |
C15H24 |
---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(4S,7R,7aR)-3,7-dimethyl-4-(2-methylprop-1-enyl)-2,4,5,6,7,7a-hexahydro-1H-indene |
InChI |
InChI=1S/C15H24/c1-10(2)9-13-7-5-11(3)14-8-6-12(4)15(13)14/h9,11,13-14H,5-8H2,1-4H3/t11-,13+,14-/m1/s1 |
InChI Key |
MZZFDMZYIBWOOA-KWCYVHTRSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](C2=C(CC[C@H]12)C)C=C(C)C |
Canonical SMILES |
CC1CCC(C2=C(CCC12)C)C=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.